

Application Notes: Synthesis and Utility of Benzyl N-(2-hydroxyethyl)carbamate

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Compound of Interest

Compound Name: *Benzyl N-(2-hydroxyethyl)carbamate*

Cat. No.: *B104591*

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Introduction

Benzyl N-(2-hydroxyethyl)carbamate, also known as N-Cbz-ethanolamine or Z-Glycinol, is a crucial intermediate in pharmaceutical and organic synthesis.[1][2] Its structure incorporates a benzyloxycarbonyl (Cbz or Z) protected amine and a primary alcohol, providing a versatile scaffold for the synthesis of more complex molecules.[3][4] The Cbz group serves as a robust protecting group for the amine, preventing its unwanted reactions while allowing for selective modifications at other parts of the molecule.[5][6] This protecting group can be readily removed under specific conditions, such as catalytic hydrogenation.[6][7]

Applications in Drug Development

The unique bifunctional nature of **Benzyl N-(2-hydroxyethyl)carbamate** makes it a valuable building block in the development of novel therapeutic agents.[3][8] Its applications include:

- **Synthesis of A2A Adenosine Receptor Agonists:** This intermediate is utilized in the synthesis of alkynyladenines, which act as A2A adenosine receptor agonists. These compounds have potential therapeutic applications in treating neurological conditions.[1]
- **Development of Cathepsin S Inhibitors:** **Benzyl N-(2-hydroxyethyl)carbamate** is a key component in the synthesis of noncovalent inhibitors of cathepsin S, an enzyme implicated in inflammatory and autoimmune diseases.[1]

- **Precursor for Heterocyclic Synthesis:** It serves as a precursor for the synthesis of more complex heterocyclic structures, such as benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate, which are important motifs in medicinal chemistry.[3][4]

Chemical Properties and Data

A summary of the key quantitative data for **Benzyl N-(2-hydroxyethyl)carbamate** is presented in the table below.

Property	Value
Molecular Formula	C10H13NO3
Molecular Weight	195.21 g/mol
Appearance	White powder/solid
Melting Point	58-60 °C
Boiling Point	215 °C at 15 mm Hg
Density	1.183 g/cm ³
Typical Yield	~84%

Experimental Protocol: Synthesis of Benzyl N-(2-hydroxyethyl)carbamate

This protocol details the synthesis of **Benzyl N-(2-hydroxyethyl)carbamate** from 2-aminoethanol and benzyl chloroformate.

Materials and Reagents:

- 2-Aminoethanol (Ethanolamine)
- Benzyl chloroformate (Cbz-Cl)
- Sodium hydroxide (NaOH) or Triethylamine (TEA)
- 1,4-Dioxane or Dichloromethane (DCM)

- Ethyl acetate
- 1.0 N Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for flash chromatography
- Ethyl acetate/Hexane solvent system for chromatography

Procedure:

Method A: Using Sodium Hydroxide in Dioxane/Water^[9]

- In a round-bottom flask, dissolve 6.1 g (100 mmol) of 2-aminoethanol in 100 mL of 1N NaOH.
- Cool the solution to 0 °C using an ice bath.
- In a separate beaker, prepare a solution of 17.1 g (100 mmol) of benzyl chloroformate in 100 mL of 1,4-dioxane.
- Add the benzyl chloroformate solution dropwise to the cooled 2-aminoethanol solution over a period of 30 minutes with continuous stirring.
- After the addition is complete, remove the ice bath and continue stirring for an additional 30 minutes at room temperature.
- Transfer the reaction mixture to a separatory funnel and add 100 mL of ethyl acetate.
- Wash the organic layer sequentially with 50 mL of 1.0N HCl (three times) and 50 mL of brine.
- Dry the ethyl acetate layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

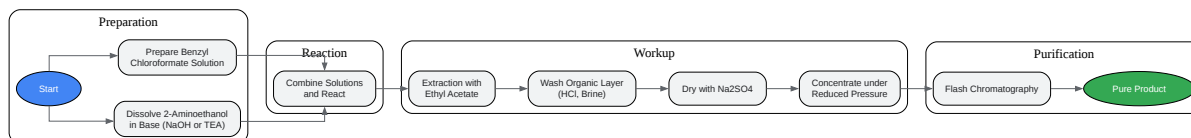
- Purify the crude product by flash chromatography on silica gel using an ethyl acetate/hexane eluent to yield pure **Benzyl N-(2-hydroxyethyl)carbamate** as an oil that solidifies upon standing.

Method B: Using Triethylamine in Dichloromethane^[10]

- In a round-bottom flask, dissolve 2.0 g (32.7 mmol) of 2-aminoethanol in 60 mL of dichloromethane.
- Cool the solution in an ice bath.
- Add 5.5 mL (39.5 mmol) of triethylamine to the solution.
- Slowly add 5.6 mL (41.3 mmol) of benzyl chloroformate to the reaction mixture.
- Stir the mixture at room temperature for 1 hour.
- Monitor the reaction completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, partition the mixture between ethyl acetate and a saturated aqueous sodium chloride solution.
- Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography to obtain the final product as a white solid.

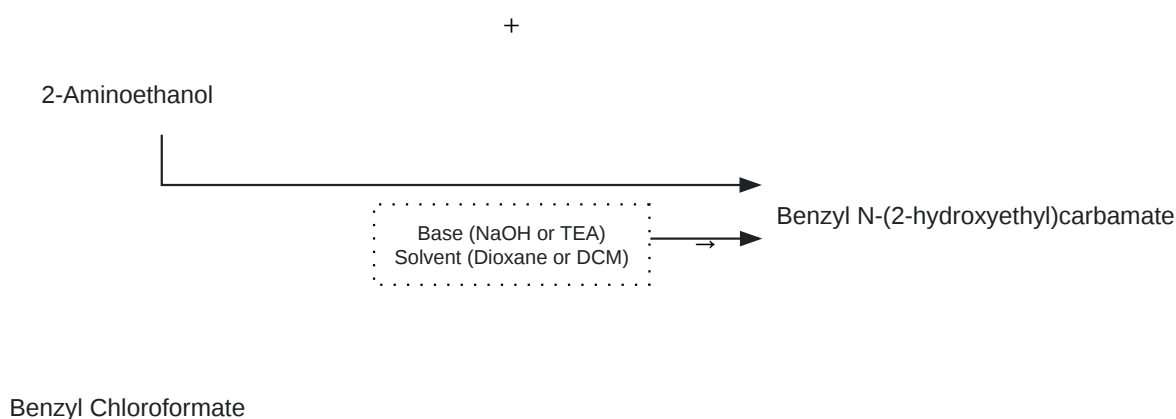
Workflow and Reaction Visualization

The following diagrams illustrate the experimental workflow and the chemical reaction for the synthesis of **Benzyl N-(2-hydroxyethyl)carbamate**.



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Caption: Experimental workflow for the synthesis of **Benzyl N-(2-hydroxyethyl)carbamate**.



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Caption: Reaction scheme for **Benzyl N-(2-hydroxyethyl)carbamate** synthesis.

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